1-Benzyl-4-(2-bromophenylsulfonyl)piperazine hydrochloride

Overview

Description

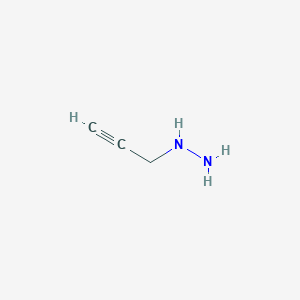

1-Benzyl-4-(2-bromophenylsulfonyl)piperazine hydrochloride is a chemical compound that is not intended for human or veterinary use. It is used only for research purposes . The molecular formula of this compound is C17H20BrClN2O2S and it has a molecular weight of 431.8 g/mol.

Molecular Structure Analysis

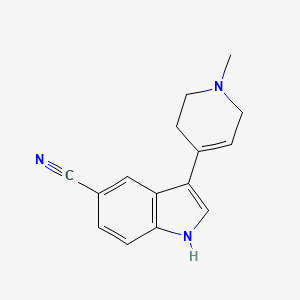

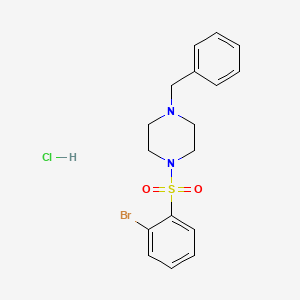

The molecular structure of 1-Benzyl-4-(2-bromophenylsulfonyl)piperazine hydrochloride consists of a piperazine ring substituted with a benzyl group and a 2-bromophenylsulfonyl group. The InChI code for this compound is 1S/C17H19BrN2O2S/c18-16-6-8-17 (9-7-16)23 (21,22)20-12-10-19 (11-13-20)14-15-4-2-1-3-5-15/h1-9H,10-14H2 .Scientific Research Applications

Metabolism and Drug Development : One study investigated the metabolism of Lu AA21004, a novel antidepressant, revealing insights into its oxidative metabolism pathways in human liver microsomes and the involvement of various cytochrome P450 enzymes (Hvenegaard et al., 2012). Although not directly related to "1-Benzyl-4-(2-bromophenylsulfonyl)piperazine hydrochloride," this research underscores the importance of understanding the metabolic pathways and enzyme interactions of chemically related compounds in drug development.

Chemical Synthesis and Material Science : The chemical reactivity and potential applications of related piperazine derivatives in synthesizing heterocyclic compounds have been demonstrated. For instance, bromoethylsulfonium salt was used as an effective agent for the synthesis of 6- and 7-membered 1,4-heterocyclic compounds, showcasing the versatility of piperazine-based compounds in organic synthesis (Yar et al., 2009).

Anticancer Research : A study on 1-benzhydryl-sulfonyl-piperazine derivatives highlighted their efficacy in inhibiting MDA-MB-231 breast cancer cell proliferation, pointing to the therapeutic potential of sulfonyl-piperazine compounds in cancer treatment (Ananda Kumar et al., 2007).

Crystal Structure Analysis : Crystal structure studies and Hirshfeld surface analysis of novel piperazine derivatives have provided valuable insights into their molecular conformations and intermolecular interactions, which are crucial for designing compounds with desired physical and chemical properties (Kumara et al., 2017).

Pharmacological Applications : Research into substituted piperazines as ligands for melanocortin receptors, which are implicated in a variety of physiological functions including energy homeostasis and sexual function, demonstrates the broad applicability of piperazine derivatives in developing novel therapeutic agents (Mutulis et al., 2004).

Safety And Hazards

The safety data sheet for 1-Benzyl-4-(2-bromophenylsulfonyl)piperazine indicates that it is for R&D use only and not for medicinal, household, or other use . In case of accidental release, it is advised to avoid dust formation, breathing mist, gas, or vapors, and to use personal protective equipment .

properties

IUPAC Name |

1-benzyl-4-(2-bromophenyl)sulfonylpiperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BrN2O2S.ClH/c18-16-8-4-5-9-17(16)23(21,22)20-12-10-19(11-13-20)14-15-6-2-1-3-7-15;/h1-9H,10-14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJNUNKLBFFEDEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BrClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60592219 | |

| Record name | 1-Benzyl-4-(2-bromobenzene-1-sulfonyl)piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-4-(2-bromophenylsulfonyl)piperazine hydrochloride | |

CAS RN |

864759-62-6 | |

| Record name | 1-Benzyl-4-(2-bromobenzene-1-sulfonyl)piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.